molecular formula C11H7F2NO3 B1370737 Methyl 6,8-difluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate CAS No. 1065074-53-4

Methyl 6,8-difluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate

Cat. No.: B1370737
CAS No.: 1065074-53-4
M. Wt: 239.17 g/mol
InChI Key: VNFFZRZFGCJZJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6,8-difluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate is a synthetic organic compound belonging to the quinolone family. This compound is characterized by its quinoline core structure, which is substituted with fluorine atoms at the 6 and 8 positions, a keto group at the 4 position, and a carboxylate ester group at the 2 position. It is of interest in various fields of research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6,8-difluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of a suitable quinoline precursor, followed by selective fluorination and esterification steps.

  • Quinoline Precursor Synthesis:

    • Starting from aniline derivatives, the Skraup synthesis can be employed to form the quinoline core.
    • Reaction conditions: Sulfuric acid, glycerol, and an oxidizing agent such as nitrobenzene.
  • Fluorination:

    • The introduction of fluorine atoms at the 6 and 8 positions can be achieved using electrophilic fluorinating agents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
    • Reaction conditions: Solvent such as acetonitrile, room temperature to mild heating.
  • Esterification:

    • The carboxylate ester group is introduced via esterification of the corresponding carboxylic acid using methanol and a dehydrating agent like sulfuric acid or via Fischer esterification.
    • Reaction conditions: Methanol, sulfuric acid, reflux.

Industrial Production Methods: Industrial production of this compound would scale up these laboratory methods, optimizing for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core, leading to the formation of quinoline N-oxides.

    Reduction: Reduction of the keto group can yield the corresponding alcohol.

    Substitution: The fluorine atoms can participate in nucleophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines, thiols, under basic conditions (e.g., sodium hydride in DMF).

Major Products:

    Oxidation: Quinoline N-oxides.

    Reduction: 4-hydroxy-1,4-dihydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 6,8-difluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate has several applications in scientific research:

    Medicinal Chemistry: Investigated for its potential as an antibacterial and antiviral agent due to its quinolone core, which is a common scaffold in many antibiotics.

    Biological Studies: Used as a probe to study enzyme interactions and inhibition, particularly targeting bacterial DNA gyrase and topoisomerase IV.

    Chemical Biology: Employed in the design of fluorescent probes and imaging agents due to its ability to undergo specific chemical modifications.

    Industrial Applications: Potential use in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 6,8-difluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate primarily involves inhibition of bacterial enzymes such as DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription. The compound binds to the enzyme-DNA complex, stabilizing it and preventing the re-ligation of the DNA strands, ultimately leading to bacterial cell death.

Molecular Targets and Pathways:

    DNA Gyrase: Inhibition disrupts the supercoiling of bacterial DNA.

    Topoisomerase IV: Inhibition prevents the separation of replicated chromosomal DNA.

Comparison with Similar Compounds

    Ciprofloxacin: A widely used fluoroquinolone antibiotic with a similar quinoline core but different substituents.

    Levofloxacin: Another fluoroquinolone with a similar mechanism of action but different stereochemistry and substituents.

  • **

Properties

IUPAC Name

methyl 6,8-difluoro-4-oxo-1H-quinoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F2NO3/c1-17-11(16)8-4-9(15)6-2-5(12)3-7(13)10(6)14-8/h2-4H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNFFZRZFGCJZJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=O)C2=C(N1)C(=CC(=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20621559
Record name Methyl 6,8-difluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20621559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1065074-53-4
Record name Methyl 6,8-difluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20621559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 6,8-difluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 6,8-difluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate
Reactant of Route 3
Methyl 6,8-difluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate
Reactant of Route 4
Methyl 6,8-difluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate
Reactant of Route 5
Methyl 6,8-difluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Methyl 6,8-difluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.